molecular formula C12H9NO2 B11925325 2-(Pyridin-4-Yloxy)Benzaldehyde

2-(Pyridin-4-Yloxy)Benzaldehyde

Cat. No.: B11925325
M. Wt: 199.20 g/mol
InChI Key: ILYIBYDYZFJRRA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol It is characterized by the presence of a benzaldehyde group attached to a pyridin-4-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yloxy)benzaldehyde typically involves the reaction of o-chloropyridine with p-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 70°C) for several hours . The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate to isolate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pyridin-4-yloxy group.

Major Products Formed

    Oxidation: 2-(Pyridin-4-yloxy)benzoic acid.

    Reduction: 2-(Pyridin-4-yloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-4-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yloxy)benzaldehyde involves its interaction with various molecular targets. For example, in biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The aldehyde group is particularly reactive and can form Schiff bases with amines, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yloxy)benzaldehyde is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-pyridin-4-yloxybenzaldehyde

InChI

InChI=1S/C12H9NO2/c14-9-10-3-1-2-4-12(10)15-11-5-7-13-8-6-11/h1-9H

InChI Key

ILYIBYDYZFJRRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=NC=C2

Origin of Product

United States

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